molecular formula C29H45BrO10 B1248163 Dolastatin 19

Dolastatin 19

Cat. No. B1248163
M. Wt: 633.6 g/mol
InChI Key: PEEGMFDJRIRCQO-QKXGXKBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dolastatin 19 is a natural product found in Dolabella auricularia with data available.

Scientific Research Applications

Auristatin Development and ADC Application

Auristatins, developed from Dolastatin 10, are utilized as payloads in antibody-drug conjugates (ADCs), with over 30 ADCs employing them in clinical trials. The structural modifications of the auristatin peptide have resulted in significant biological activities against tumor cell proliferation. Examples of ADCs using auristatins, including the FDA-approved brentuximab vedotin, illustrate the clinical potential of these analogues in cancer treatment (Maderna & Leverett, 2015).

Cancer Cell Viability and Vascularization

Dolastatin 15, related to Dolastatin 19, has been identified as a microtubule destabilizing agent, displaying remarkable cytotoxicity against colorectal cancer cells and significant anti-vascularization effects. This compound's potential as a treatment for solid tumors with an angiogenic component has been highlighted, with implications for broader cancer pathways (Ratnayake et al., 2020).

Antitumor Immunity Stimulation

Dolastatins, as part of the microtubule inhibitors family, have shown to stimulate dendritic cell maturation and boost cellular antitumor immune responses. This discovery provides a rationale for combining dolastatin-based treatments with immunotherapy, enhancing the therapeutic efficacy of ADCs like brentuximab vedotin (Müller et al., 2014).

Synthetic Chemistry and Structural Analysis

The total synthesis of Dolastatin 19 has been achieved, with a revised configurational assignment validated. Key synthetic steps include asymmetric vinylogous aldol reactions and Mukaiyama glycosylation, which are pivotal for understanding and manipulating the structure of Dolastatin 19 for therapeutic applications (Paterson, Findlay, & Florence, 2006).

Antitumor Peptide Activity and Drug Development

The biological activity of Dolastatin 10, closely related to Dolastatin 19, demonstrates potent apoptosis induction in cancer cells. The modifications of Dol-10's chemical structure and the application of ADC technology showcase its potential as a new drug candidate for cancer treatment (Gao et al., 2021).

Dolastatin in Clinical Trials and Anticancer Research

Dolastatins have been evaluated in various clinical trials, particularly Dolastatin 10, for their efficacy in treating different cancer types. While they have shown limited clinical activity as single agents in some studies, their potent antimitotic activity and cytotoxicity in preclinical models continue to make them a subject of interest in anticancer research (Madden et al., 2000).

properties

Product Name

Dolastatin 19

Molecular Formula

C29H45BrO10

Molecular Weight

633.6 g/mol

IUPAC Name

(1S,2S,5S,7E,9S,11R,12S,13R)-5-[(1E,3E)-4-bromobuta-1,3-dienyl]-1-hydroxy-13-[(2R,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-9-methoxy-2,7,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadec-7-en-3-one

InChI

InChI=1S/C29H45BrO10/c1-16-12-20(10-8-9-11-30)38-27(32)18(3)29(33)15-23(17(2)22(40-29)14-21(13-16)34-5)39-28-26(36-7)24(31)25(35-6)19(4)37-28/h8-11,13,17-26,28,31,33H,12,14-15H2,1-7H3/b10-8+,11-9+,16-13+/t17-,18-,19+,20-,21-,22-,23-,24-,25+,26-,28+,29+/m1/s1

InChI Key

PEEGMFDJRIRCQO-QKXGXKBHSA-N

Isomeric SMILES

C[C@@H]1[C@H]2C[C@@H](/C=C(/C[C@H](OC(=O)[C@H]([C@@](O2)(C[C@H]1O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)OC)O)OC)O)C)/C=C/C=C/Br)\C)OC

Canonical SMILES

CC1C2CC(C=C(CC(OC(=O)C(C(O2)(CC1OC3C(C(C(C(O3)C)OC)O)OC)O)C)C=CC=CBr)C)OC

synonyms

2,4-di-O-methyl-L-alpha-rhamnopyranoside
dolastatin 19

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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